2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

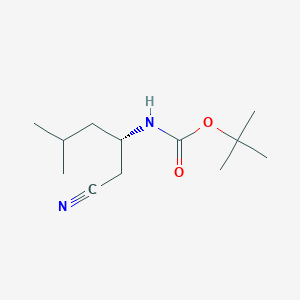

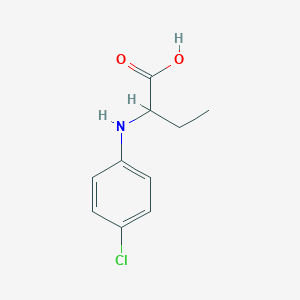

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, also known as 3-hydroxycyclohexyl 5-dimethylnonan-1-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds, and is used in the synthesis of drugs, pesticides, and various other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Copper(I)-Catalyzed Synthesis : A study demonstrated the synthesis of 2-(phenylthio)phenols using copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization. This technique might be applicable for the synthesis of compounds like 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (Xu, Wan, Mao, & Pan, 2010).

Diastereoselective Conjugate Addition : Another research explored a diastereoselective and enantioselective method for preparing 1, 3-polymethyl functions, which could be relevant for synthesizing derivatives of this compound (Ogawa, Suemune, & Sakai, 1993).

Chemical Reactions and Properties

Palladium(II)-Induced Intramolecular Cyclization : Research on the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2, which forms various six-membered products, provides insight into the chemical behavior of similar phenolic compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).

Nonlinear Optical Response in Phenolic Polyene Crystals : A study focused on designing nonlinear optical organic phenolic polyene crystals to optimize their physical properties for applications in electro-optics and terahertz generation. This research may be applicable to similar phenolic compounds (Kwon et al., 2011).

Antioxidant Characteristics of Phenolic Compounds : The antioxidant properties of phenolic compounds in an aqueous environment were studied, emphasizing their relevance in biochemical processes (Yamabe & Yamazaki, 2018).

Electron Transfer in Phenoxyl Radicals : Understanding the reaction of phenoxyl radicals with acids, as explored in this study, is crucial for comprehending the redox behavior of phenolic compounds (Omura, 2008).

Biomass-Derived Production of Phenol : A highly efficient process for producing phenol and 2,5-dimethylfuran from biomass derivatives was established, showcasing the potential for sustainable chemical production (Li, Fan, Yang, & Li, 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol involves the reaction of a cyclohexene derivative with a phenol derivative in the presence of a base to form the desired product.", "Starting Materials": [ "Cyclohexene", "4-(1,1-dimethylnonyl)phenol", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: To a mixture of cyclohexene (1.0 equiv) and 4-(1,1-dimethylnonyl)phenol (1.1 equiv) in methanol (10 mL), add sodium hydroxide (1.2 equiv) and stir at room temperature for 24 hours.", "Step 2: Quench the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).", "Step 3: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 4: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired product as a white solid." ] } | |

CAS-Nummer |

134308-14-8 |

Molekularformel |

C21H34O2 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 |

InChI-Schlüssel |

ZWWRREXSUJTKNN-AEFFLSMTSA-N |

Isomerische SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |

SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |

Kanonische SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |

Aussehen |

Assay:≥98%A crystalline solid |

Andere CAS-Nummern |

70434-82-1 |

Löslichkeit |

In water, 1.4408 mg/L at 25 °C (est) |

Synonyme |

3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)cyclohexan-1-ol) 3-(4-(1,1-dimethylheptyl)-2-hydroxyphenyl)cyclohexanol cis-3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)-cyclohexan-1-ol) CP 47,497 CP 47497 CP-47,497 |

Dampfdruck |

1.31X10-9 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

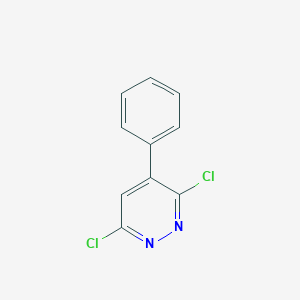

![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)

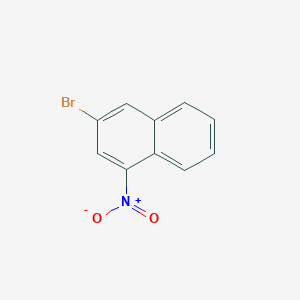

![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)

![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)